Propane, 2-(ethenylseleno)-
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Overview
Description
Propane, 2-(ethenylseleno)-: is an organoselenium compound characterized by the presence of a selenoether group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing Propane, 2-(ethenylseleno)- involves the reaction of a Grignard reagent with a selenoether precursor. For example, the reaction of ethylmagnesium bromide with ethenylselenol under anhydrous conditions can yield Propane, 2-(ethenylseleno)-.
Selenation Reaction: Another method involves the direct selenation of a propane derivative using selenium reagents. This can be achieved by reacting propane-2-ol with selenium dioxide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of Propane, 2-(ethenylseleno)- typically involves large-scale Grignard reactions or selenation processes, optimized for high yield and purity. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propane, 2-(ethenylseleno)- can undergo oxidation reactions to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of Propane, 2-(ethenylseleno)- can yield selenides. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The selenoether group in Propane, 2-(ethenylseleno)- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, thiols, amines.
Major Products:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Various substituted selenoethers.
Scientific Research Applications
Chemistry: Propane, 2-(ethenylseleno)- is used as a building block in organic synthesis, particularly in the formation of complex organoselenium compounds. It is also used in the study of reaction mechanisms involving selenium.
Biology and Medicine: In biological research, Propane, 2-(ethenylseleno)- is investigated for its potential antioxidant properties and its role in enzyme inhibition. It is also studied for its potential therapeutic applications in treating diseases related to oxidative stress.
Industry: In the industrial sector, Propane, 2-(ethenylseleno)- is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of Propane, 2-(ethenylseleno)- involves its interaction with molecular targets through the selenoether group. This group can participate in redox reactions, influencing the oxidative state of biological molecules. The compound can also form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
- Propane, 2-(methylseleno)-
- Propane, 2-(phenylseleno)-
- Propane, 2-(ethylseleno)-
Comparison: Propane, 2-(ethenylseleno)- is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its methyl, phenyl, or ethyl analogs. The ethenyl group can participate in additional reactions, such as polymerization or cross-linking, making Propane, 2-(ethenylseleno)- more versatile in certain applications.
Properties
CAS No. |
90383-44-1 |
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Molecular Formula |
C5H10Se |
Molecular Weight |
149.10 g/mol |
IUPAC Name |
2-ethenylselanylpropane |
InChI |
InChI=1S/C5H10Se/c1-4-6-5(2)3/h4-5H,1H2,2-3H3 |
InChI Key |
PRESKNAHSPSOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Se]C=C |
Origin of Product |
United States |
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